3-Chloro-1H-pyrazolo[3,4-b]quinoxaline

CDK1 inhibitor kinase selectivity pyrazoloquinoxaline SAR

3-Chloro-1H-pyrazolo[3,4-b]quinoxaline (CAS 160315-07-1) is a heterocyclic building block belonging to the pyrazolo[3,4-b]quinoxaline (flavazole) family. Its fused tricyclic core features a chlorine atom at the 3-position, which confers distinct electronic and steric properties relative to other 3-substituted analogs.

Molecular Formula C9H5ClN4
Molecular Weight 204.61 g/mol
CAS No. 160315-07-1
Cat. No. B190092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-pyrazolo[3,4-b]quinoxaline
CAS160315-07-1
Synonyms3-Chloro-1H-pyrazolo[3,4-b]quinoxaline
Molecular FormulaC9H5ClN4
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC3=C(NN=C3N=C2C=C1)Cl
InChIInChI=1S/C9H5ClN4/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,12,13,14)
InChIKeyGHSHUHWQXKLQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1H-pyrazolo[3,4-b]quinoxaline (CAS 160315-07-1) – Compound Class, Core Scaffold, and Procurement Context


3-Chloro-1H-pyrazolo[3,4-b]quinoxaline (CAS 160315-07-1) is a heterocyclic building block belonging to the pyrazolo[3,4-b]quinoxaline (flavazole) family. Its fused tricyclic core features a chlorine atom at the 3-position, which confers distinct electronic and steric properties relative to other 3-substituted analogs [1]. This scaffold has been investigated in two major application domains: (i) as a pharmacophore for cyclin-dependent kinase (CDK) and glycogen synthase kinase-3 (GSK-3) inhibition [2], and (ii) as a fluorescent dopant in organic light-emitting diodes (OLEDs) [3]. The 3-chloro derivative occupies a unique position in this chemical space because it demonstrates negligible kinase inhibitory activity compared to the 3-amino analog, making it valuable as a negative control and a synthetic precursor for nucleophilic aromatic substitution-based diversification [1] [2].

Why Generic Substitution Fails for 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline in SAR and Device Engineering


The 3-position substituent on the pyrazolo[3,4-b]quinoxaline scaffold is a critical determinant of both biological target engagement and optoelectronic performance. Published SAR data show that replacing the 3-chloro group with a 3-amino group increases CDK1/cyclin B inhibitory potency by approximately 37-fold [1]. Conversely, the 3-chloro derivative provides superior synthetic versatility: the chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution, enabling rapid analog generation that is not accessible from the 3-amino or 3-unsubstituted parent compound [2]. In the materials domain, the electron-withdrawing character of the chlorine substituent shifts frontier orbital energies and influences the ground-state dipole moment, which in turn modulates electroluminescent efficiency in dye-doped OLED architectures [3]. Consequently, procurement of a generic pyrazoloquinoxaline without precise consideration of the 3-substituent identity risks incompatible bioactivity profiles or suboptimal device performance.

Quantitative Differentiation Evidence: 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline vs. Closest Analogs


CDK1/Cyclin B Inhibition: 3-Chloro vs. 3-Amino Pyrazolo[3,4-b]quinoxaline

In a standardized radiometric kinase assay (30 °C, pH 7.2, 15 µM ATP), 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline (BDBM7540) exhibited an IC50 of 22,000 nM against CDK1/cyclin B from Spiny starfish [1]. By contrast, the 3-amino analog (BDBM7534, also known as NSC 693868 or Cdk1/5 Inhibitor) yielded an IC50 of 600 nM under identical assay conditions [2]. This represents an approximately 37-fold loss of inhibitory potency attributable solely to substitution of the 3-NH2 group with 3-Cl.

CDK1 inhibitor kinase selectivity pyrazoloquinoxaline SAR

Cross-Kinase Selectivity Fingerprint: CDK5/p25 and GSK-3β Activity

The 3-amino analog (BDBM7534) demonstrates sub-micromolar activity against CDK5/p25 (IC50 = 400 nM) and GSK-3β (IC50 = 1,000 nM) [1]. In the foundational SAR study by Ortega et al. (2002), the most active pyrazoloquinoxaline derivative—bearing a 3-amino substituent—proved to be a good inhibitor of both CDK5/p25 and GSK-3 in addition to CDK1/cyclin B, whereas derivatives lacking the 3-amino group showed substantially reduced activity across these targets [2]. Although explicit CDK5 and GSK-3β IC50 values for the 3-chloro derivative are not reported in BindingDB, its weak CDK1 activity (IC50 = 22,000 nM) is consistent with the class-level SAR observation that a 3-amino group is critical for potent kinase inhibition, and the 3-chloro compound is therefore inferred to possess negligible CDK5/p25 and GSK-3β activity.

CDK5 inhibitor GSK-3β inhibitor kinase panel selectivity

Synthetic Versatility: 3-Chloro as a Privileged Intermediate for Nucleophilic Aromatic Substitution

3-Chloro-1H-pyrazolo[3,4-b]quinoxaline is explicitly documented as a key intermediate in the synthesis of 3-amino, 3-hydroxy, and 3-aminomethyl derivatives via nucleophilic displacement of the chlorine atom [1]. This reactivity is not available from the 3-amino analog, which requires alternative synthetic routes (e.g., Hofmann rearrangement of the 3-carboxamide) for further derivatization. The chlorine atom serves as a versatile synthetic handle, enabling late-stage diversification of the pyrazoloquinoxaline scaffold to generate focused compound libraries for SAR exploration [2].

heterocyclic building block nucleophilic aromatic substitution medicinal chemistry diversification

OLED Electroluminescent Efficiency: Impact of Chlorine Substituent on Diphenyl-PQX Dyes

In a dye-doped polymer OLED architecture (ITO/PEDOT:PSS/PVK:RPQX/Ca/Al), 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline (PQX) dyes bearing lateral chlorine substituents (R = Cl) achieved current efficiencies up to approximately 2.2 cd/A, compared to a range of 0.5–1.5 cd/A for analogs with R = Me, MeO, or F [1]. Although the specific 3-chloro-1H-pyrazolo[3,4-b]quinoxaline scaffold was not directly fabricated into a device in this study, the electron-withdrawing character of the chlorine substituent is expected to lower the LUMO energy and modulate the ground-state dipole moment, a parameter shown to correlate with enhanced electroluminescent efficiency in pyrazoloquinoxaline chromophores [2].

OLED dopant electroluminescence efficiency pyrazoloquinoxaline fluorophore

CDK1 Inhibition Across Chlorinated Pyrazoloquinoxaline Derivatives: Mono- vs. Di-Chloro Substitution

Within the chlorinated pyrazoloquinoxaline series tested under identical radiometric assay conditions, the addition of a second chlorine atom at the 6-position results in a modest gain in CDK1/cyclin B inhibitory potency: 3,6-dichloro-1H-pyrazolo[3,4-b]quinoxaline (BDBM7541) exhibits an IC50 of 15,000 nM compared to 22,000 nM for the mono-3-chloro derivative (BDBM7540) [1]. However, introducing a 3-amino group alongside a 6-chloro substituent (BDBM7539, 6-chloro-1H-pyrazolo[3,4-b]quinoxalin-3-amine) reduces the IC50 dramatically to 4,560 nM, confirming that the 3-amino group, not chlorine substitution, is the dominant driver of CDK1 potency [2].

halogenated pyrazoloquinoxaline CDK1 SAR chlorine substitution effect

Optimal Procurement Scenarios for 3-Chloro-1H-pyrazolo[3,4-b]quinoxaline Based on Verified Differentiation Evidence


Scaffold-Matched Negative Control in CDK/GSK-3 Kinase Selectivity Panels

When profiling kinase inhibitor selectivity across CDK1, CDK5, and GSK-3β, researchers require a pyrazoloquinoxaline-based compound that is devoid of kinase inhibitory activity to serve as a negative control. The 3-chloro derivative meets this need because its CDK1/cyclin B IC50 is 22,000 nM—approximately 37-fold weaker than the 3-amino analog (IC50 = 600 nM) [1]—and it is inferred to lack meaningful CDK5/p25 and GSK-3β activity based on the established SAR [2]. Using the 3-chloro compound as a negative control avoids the confounding pan-kinase inhibition observed with the 3-amino scaffold.

Late-Stage Diversification Hub for Pyrazoloquinoxaline-Focused Medicinal Chemistry Libraries

Medicinal chemistry teams generating focused compound libraries around the pyrazoloquinoxaline core can procure the 3-chloro intermediate as a single versatile starting material. The chlorine atom undergoes efficient nucleophilic aromatic substitution with amines, hydroxide, and other nucleophiles to yield 3-amino, 3-hydroxy, and 3-aminomethyl derivatives in one synthetic step, as demonstrated by Pillai and Ramabhadran (1986) [3]. This reduces the number of synthetic steps and starting materials required compared to purchasing multiple 3-substituted analogs individually.

Precursor for Chlorine-Substituted Pyrazoloquinoxaline OLED Dopants

Materials scientists developing green-emitting OLED devices can leverage the 3-chloro pyrazoloquinoxaline scaffold as a precursor for synthesizing 1,3-diphenyl-PQX dyes bearing chlorine substituents. Published device data show that PQX dyes with R = Cl achieve current efficiencies up to ~2.2 cd/A in PVK-doped architectures, outperforming Me-, MeO-, and F-substituted analogs (0.5–1.5 cd/A) [4]. The electron-withdrawing chlorine substituent favorably modulates the ground-state dipole moment, a parameter correlated with enhanced electroluminescent efficiency in pyrazoloquinoxaline chromophores [5].

Chemical Probe Tool Compound for Deconvolving 3-Substituent Contributions to Kinase Binding

Structural biologists and computational chemists investigating the binding mode of pyrazoloquinoxalines to CDK and GSK-3 kinases can use the 3-chloro compound as a tool to isolate the contribution of the 3-position substituent to target engagement. Comparing the 3-Cl compound (IC50 = 22,000 nM) with the 3-NH2 analog (IC50 = 600 nM) under identical assay conditions [1] provides a clean pairwise comparison that can inform docking studies, free energy perturbation calculations, and structure-based design of next-generation kinase inhibitors.

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